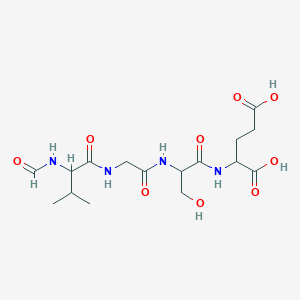
N-Formyl-val-gly-ser-glu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl-val-gly-ser-glu is a peptide compound consisting of the amino acids valine, glycine, serine, and glutamic acid, with an N-formyl group attached to the valine residue
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-formyl group is introduced at the N-terminus of the peptide chain using formylation reagents such as formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves the use of high-purity reagents and stringent reaction conditions to achieve the desired product.
化学反応の分析
Types of Reactions: N-Formyl-val-gly-ser-glu can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Individual amino acids (valine, glycine, serine, glutamic acid).
Oxidation: Hydroxylated serine derivatives.
Substitution: Peptides with modified N-terminal groups.
科学的研究の応用
N-Formyl-val-gly-ser-glu has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
作用機序
The mechanism of action of N-Formyl-val-gly-ser-glu involves its interaction with specific molecular targets, such as receptors or enzymes. The formyl group at the N-terminus can enhance the peptide’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, protein-protein interactions, and enzymatic modifications.
類似化合物との比較
N-Formyl-Ala-Gly-Ser-Glu: Similar structure but with alanine instead of valine.
Val-Gly-Ser-Glu: Lacks the N-formyl group.
Comparison:
N-Formyl-val-gly-ser-glu: is unique due to the presence of the N-formyl group, which can significantly influence its chemical reactivity and biological activity compared to non-formylated peptides.
N-Formyl-Ala-Gly-Ser-Glu: has similar properties but may exhibit different binding affinities and reactivity due to the substitution of valine with alanine.
Val-Gly-Ser-Glu: lacks the formyl group, which may result in reduced binding affinity and altered biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
75680-41-0 |
|---|---|
分子式 |
C16H26N4O9 |
分子量 |
418.40 g/mol |
IUPAC名 |
2-[[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H26N4O9/c1-8(2)13(18-7-22)15(27)17-5-11(23)19-10(6-21)14(26)20-9(16(28)29)3-4-12(24)25/h7-10,13,21H,3-6H2,1-2H3,(H,17,27)(H,18,22)(H,19,23)(H,20,26)(H,24,25)(H,28,29) |
InChIキー |
UQNZXXOXXUETEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


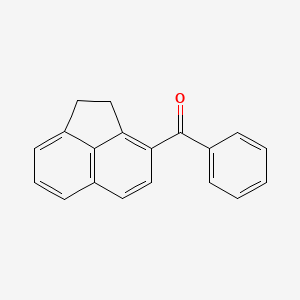
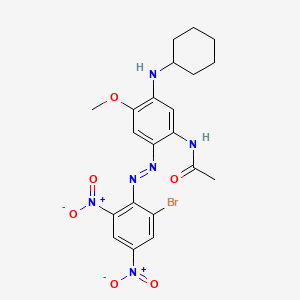
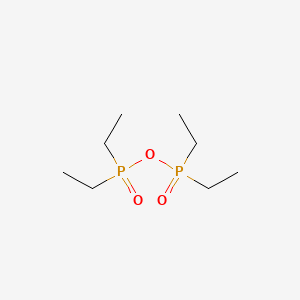
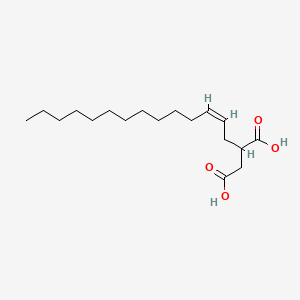
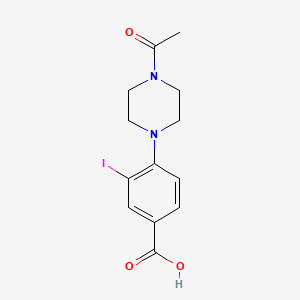

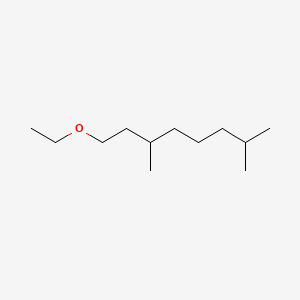
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)

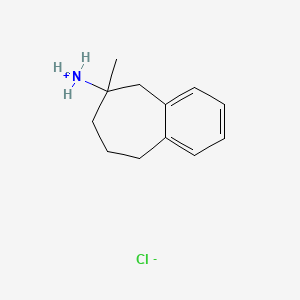
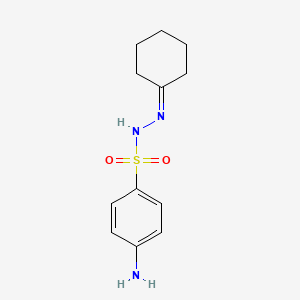
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
